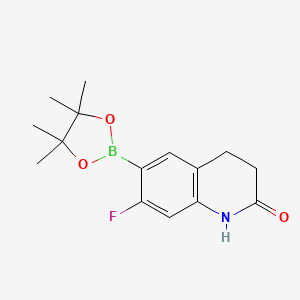![molecular formula C22H22FN5O4 B2362332 1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1396810-81-3](/img/structure/B2362332.png)
1-{[5-(1-ethylpropyl)-1,2,4-oxadiazol-3-yl]methyl}-5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including two oxadiazole rings and a pyridinone ring. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyridinone ring is a six-membered ring containing five carbon atoms and one nitrogen atom, with a carbonyl group attached to the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole rings and the pyridinone ring in separate steps, followed by their coupling. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its formula and the known properties of its functional groups. The oxadiazole rings and the pyridinone ring are likely to contribute to the compound’s overall polarity and may also influence its reactivity .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the oxadiazole rings and the pyridinone ring. These functional groups may undergo various chemical reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the oxadiazole rings and the pyridinone ring may affect the compound’s solubility, melting point, and boiling point .科学的研究の応用
Herbicidal Activity
1,2,4-Oxadiazole derivatives have been investigated for their herbicidal activities. A study by Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Antimicrobial and Anticancer Agents
Compounds containing the 1,2,4-oxadiazole structure, such as the one , have been explored for their potential in antimicrobial and anticancer treatments. Ahsan and Shastri (2015) synthesized oxadiazole analogues and found certain compounds exhibiting promising anticancer and antibacterial activities (Ahsan & Shastri, 2015).
Electronic Applications
The bis(1,3,4-oxadiazole) systems, similar in structure to the compound of interest, have been used in the fabrication of efficient light-emitting diodes (LEDs). Wang et al. (2001) synthesized and studied a compound for its application in organic light-emitting diodes, showing improved efficiency (Wang et al., 2001).
Apoptosis Induction
Zhang et al. (2005) discovered a novel apoptosis inducer, a 1,2,4-oxadiazole derivative, showing significant activity against breast and colorectal cancer cell lines. This highlights the potential of such compounds in cancer treatment (Zhang et al., 2005).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been researched for their corrosion inhibition properties. Ammal et al. (2018) synthesized oxadiazole derivatives to assess their effectiveness in inhibiting corrosion of mild steel in sulphuric acid, demonstrating protective layer formation on steel surfaces (Ammal et al., 2018).
将来の方向性
特性
IUPAC Name |
5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(5-pentan-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O4/c1-4-13(5-2)21-24-18(26-31-21)12-28-11-15(7-9-19(28)29)22-25-20(27-32-22)14-6-8-17(30-3)16(23)10-14/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHYSBJTXISQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC(=NO1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
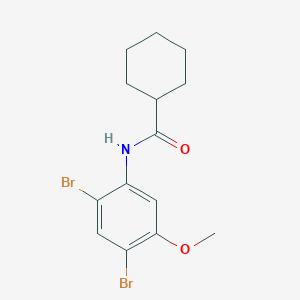


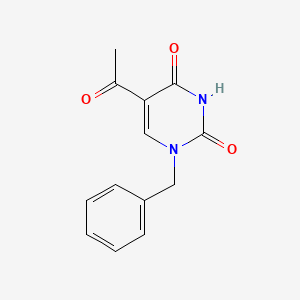
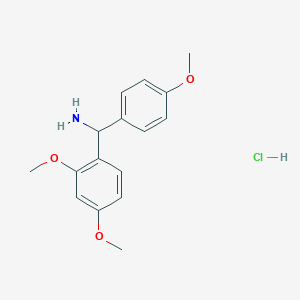
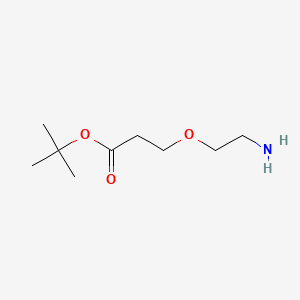

![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)
![5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2362262.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)
![8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2362266.png)
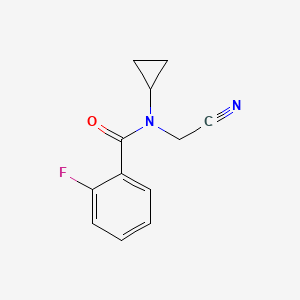
![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)
